molecular formula C13H18ClN3O2 B12433505 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride

Cat. No.: B12433505
M. Wt: 283.75 g/mol
InChI Key: ODLCNECZRZPVKI-UHFFFAOYSA-N
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Description

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride is a complex organic compound that features a piperidine ring, a carboxylic acid group, and a methanehydrazonoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine-4-carboxylic acid, which can be synthesized through the hydrogenation of pyridine-4-carboxylic acid. The methanehydrazonoylphenyl group is then introduced through a series of reactions involving hydrazine derivatives and appropriate coupling agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride is unique due to the presence of the methanehydrazonoylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

1-(4-methanehydrazonoylphenyl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H17N3O2.ClH/c14-15-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(17)18;/h1-4,9,11H,5-8,14H2,(H,17,18);1H

InChI Key

ODLCNECZRZPVKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=NN.Cl

Origin of Product

United States

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